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Compound of Interest

Compound Name: 4-Acetylaminoantipyrine

Cat. No.: B030449 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Acetylaminoantipyrine (4-AAP), a significant metabolite of the analgesic drug metamizole.

The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, offering valuable reference points for researchers in analytical

chemistry, pharmacology, and drug development.

Molecular Structure and Properties
4-Acetylaminoantipyrine, also known as N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-

pyrazol-4-yl)acetamide, is a member of the pyrazole class of compounds.[1] It is functionally

related to antipyrine and is a known drug metabolite.[1]

Molecular Formula: C₁₃H₁₅N₃O₂[2][3]

Molecular Weight: 245.28 g/mol [4]

Appearance: White to pale yellow crystalline solid.[2]

Spectroscopic Data
The following tables summarize the key spectroscopic data for 4-Acetylaminoantipyrine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by

providing information about the chemical environment of hydrogen atoms.

Table 1: ¹H NMR Spectroscopic Data for 4-Acetylaminoantipyrine[5]

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

9.65 Singlet 1H -NH- (Amide proton)

7.61 - 7.17 Multiplet 5H
Aromatic protons

(Phenyl group)

3.08 Singlet 3H
N-CH₃ (Methyl group

on pyrazole ring)

2.20 Singlet 3H
C-CH₃ (Methyl group

on pyrazole ring)

2.04 Singlet 3H
-C(=O)CH₃ (Acetyl

methyl group)

Solvent: CDCl₃, Instrument Frequency: 90 MHz[5]

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by

measuring the absorption of infrared radiation.

Table 2: Key IR Absorption Bands for 4-Acetylaminoantipyrine
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Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

~3400 - 3300 Strong, Broad N-H stretch (Amide)

~1680 - 1640 Strong C=O stretch (Amide I)

~1650 Strong C=O stretch (Pyrazole ring)

~1600, ~1490 Medium C=C stretch (Aromatic ring)

~1550 Medium N-H bend (Amide II)

~1370 Medium C-H bend (Methyl groups)

Note: The exact peak positions can vary slightly depending on the sample preparation method.

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions

based on their mass-to-charge ratio. It provides information about the molecular weight and

fragmentation pattern of a molecule.

Table 3: Mass Spectrometry Data for 4-Acetylaminoantipyrine

m/z Relative Intensity (%) Assignment

245.12 58.2 [M]⁺ (Molecular ion)

203.1 24.9 [M - C₂H₂O]⁺

84.1 61.3

83.1 30.2

56.1 100.0

57.1 28.8

Ionization Method: Electron Impact (EI)[5]
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High-resolution mass spectrometry (HRMS) data has also been reported, with the protonated

molecule [M+H]⁺ observed at an m/z of 246.1237.[6]

Experimental Protocols
The spectroscopic data presented in this guide were obtained using standard analytical

techniques. While specific, detailed protocols for each dataset are proprietary to the data

source, the following provides an overview of the general methodologies employed.

NMR Spectroscopy
A solution of 4-Acetylaminoantipyrine was prepared in deuterated chloroform (CDCl₃). The ¹H

NMR spectrum was recorded on a Varian A-60 or equivalent 90 MHz NMR spectrometer.[1][5]

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an

internal standard.

IR Spectroscopy
The solid sample of 4-Acetylaminoantipyrine was mixed with potassium bromide (KBr)

powder and pressed into a thin pellet. The FTIR spectrum was then recorded using a

spectrophotometer.[1] This method is a common technique for analyzing solid samples.

Mass Spectrometry
For the electron ionization (EI) mass spectrum, the sample was introduced into the mass

spectrometer, and the molecules were bombarded with a high-energy electron beam. The

resulting charged fragments were then separated by their mass-to-charge ratio. For Liquid

Chromatography-Mass Spectrometry (LC-MS) analysis, the compound was first separated on a

liquid chromatograph and then introduced into the mass spectrometer, typically using

electrospray ionization (ESI).[3][6] Tandem mass spectrometry (MS/MS) experiments involve

the selection of a precursor ion, its fragmentation, and analysis of the product ions to provide

more detailed structural information.[3]

Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the spectroscopic characterization of a

chemical compound like 4-Acetylaminoantipyrine.
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Caption: General workflow for the spectroscopic analysis of a chemical compound.

This guide provides a foundational set of spectroscopic data for 4-Acetylaminoantipyrine. For

more in-depth analysis and access to raw spectral data, researchers are encouraged to consult

the referenced databases and publications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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acetylaminoantipyrine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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